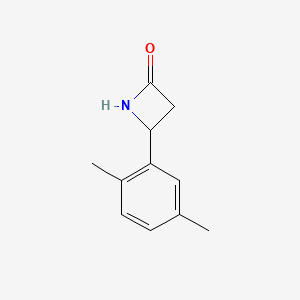

4-(2,5-Dimethylphenyl)azetidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

4-(2,5-dimethylphenyl)azetidin-2-one |

InChI |

InChI=1S/C11H13NO/c1-7-3-4-8(2)9(5-7)10-6-11(13)12-10/h3-5,10H,6H2,1-2H3,(H,12,13) |

InChI Key |

LADBHUUUCZZERD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2CC(=O)N2 |

Origin of Product |

United States |

Mechanistic Investigations of Azetidinone Formation and Reactivity

Reaction Mechanism Elucidation for 4-Arylazetidin-2-one Synthesis

The synthesis of 4-arylazetidin-2-ones, including 4-(2,5-Dimethylphenyl)azetidin-2-one, is most notably achieved through the Staudinger ketene-imine cycloaddition. wikipedia.org This formal [2+2] cycloaddition reaction has been a cornerstone in β-lactam chemistry since its discovery and remains one of the most versatile methods for constructing the azetidinone ring. wikipedia.orgnih.gov

The Staudinger reaction is not a concerted pericyclic reaction, which would be thermally forbidden by the Woodward-Hoffmann rules. Instead, it proceeds through a stepwise mechanism involving a zwitterionic intermediate. nih.govnih.gov The reaction is initiated by a nucleophilic attack of the imine nitrogen on the central sp-hybridized carbon of the ketene (B1206846). wikipedia.orgnih.govorganic-chemistry.org This initial step leads to the formation of a zwitterionic intermediate via a first transition state (TS1). nih.gov

The zwitterionic intermediate then undergoes a conrotatory electrocyclic ring closure to form the four-membered β-lactam ring. wikipedia.orgnih.gov This cyclization proceeds through a second transition state (TS2) and is typically the rate- and stereoselectivity-determining step. rsc.org Computational studies have provided detailed insights into the energetics of these steps, indicating that the activation energy for the ring closure is influenced by the substituents on both the ketene and the imine. nih.gov The geometry of the imine ((E) or (Z)) plays a crucial role in determining the final stereochemistry of the product, with (E)-imines generally yielding cis-β-lactams and (Z)-imines yielding trans-β-lactams. wikipedia.orgnih.gov

| Step | Description | Intermediate/Transition State | Key Features |

| 1 | Nucleophilic Attack | Transition State 1 (TS1) | Formation of the N-C bond between the imine nitrogen and the ketene central carbon. |

| 2 | Formation of Intermediate | Zwitterionic Intermediate | A charge-separated species with an enolate and an iminium ion moiety. organic-chemistry.org |

| 3 | Ring Closure | Transition State 2 (TS2) | Intramolecular nucleophilic attack of the enolate carbon on the iminium carbon. nih.gov This step is a conrotatory electrocyclization. |

| 4 | Product Formation | β-Lactam | The final 4-(2,5-Dimethylphenyl)azetidin-2-one product. |

This table illustrates the stepwise mechanism of the Staudinger cycloaddition for the synthesis of 4-arylazetidin-2-ones.

The stereochemical outcome of the Staudinger reaction can be effectively controlled by the careful selection of catalysts and reagents. The electronic properties of the substituents on both the imine and the ketene have a profound impact on the rate of ring closure versus the rate of isomerization of the zwitterionic intermediate, thereby dictating the cis/trans selectivity. organic-chemistry.org

Substituent Effects : Electron-donating groups on the ketene and electron-withdrawing groups on the imine generally accelerate the direct ring closure, favoring the formation of cis-β-lactams. organic-chemistry.org Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the cyclization, allowing for potential isomerization of the intermediate, which often leads to a preference for the thermodynamically more stable trans-β-lactam. wikipedia.orgorganic-chemistry.org

Catalysis : A variety of catalysts have been developed to enhance the efficiency and stereoselectivity of the reaction.

Lewis Acid Catalysis : Lewis acids can activate the imine, making it more electrophilic and facilitating the initial nucleophilic attack by the ketene. This approach has been used to promote the reaction under mild conditions.

Nucleophilic Catalysis : Chiral nucleophilic catalysts, such as derivatives of 4-(pyrrolidino)pyridine (PPY) and certain alkaloids, can be used to achieve high enantioselectivity. rsc.orgnih.gov These catalysts typically operate through a "ketene-first" mechanism, where the catalyst adds to the ketene to form a reactive zwitterionic enolate, which then attacks the imine. rsc.org

Transition Metal Catalysis : Transition metals like rhodium and copper have also been employed. For instance, rhodium catalysts can be used for the in situ generation of ketenes from diazo compounds, which then undergo cycloaddition. rsc.org Copper-catalyzed reactions have been developed for the synthesis of functionalized β-lactams. rsc.org

| Catalyst/Reagent Type | Role in Reaction | Typical Stereochemical Outcome |

| Electron-Donating Ketene Substituents | Accelerate ring closure | Favors cis isomer organic-chemistry.org |

| Electron-Withdrawing Ketene Substituents | Slow ring closure | Favors trans isomer organic-chemistry.org |

| Chiral Nucleophilic Catalysts (e.g., PPY-derivatives) | Activate ketene, create chiral environment | High enantioselectivity (e.g., cis-β-lactams) rsc.orgnih.gov |

| Rhodium(II) Complexes | In situ ketene generation from diazo compounds | Controlled diastereoselectivity nih.govrsc.org |

| Copper(I) Complexes | Catalyze cross-coupling reactions to form functionalized β-lactams | High enantioselectivity rsc.org |

This table summarizes the influence of various catalysts and substituent electronic effects on the stereochemical outcome of 4-arylazetidin-2-one synthesis.

Ring Opening Reactions of 4-Arylazetidin-2-ones

The inherent ring strain of the azetidin-2-one (B1220530) ring makes it susceptible to cleavage by a variety of reagents. globalresearchonline.net These ring-opening reactions are fundamental to the mechanism of action of β-lactam antibiotics and provide synthetic routes to other important nitrogen-containing compounds.

Under acidic conditions, the azetidinone ring can be opened. The mechanism typically involves the protonation of either the amide nitrogen or the carbonyl oxygen. Protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The reaction often proceeds via an SN2-like mechanism. libretexts.org

The regioselectivity of the ring-opening of unsymmetrical epoxides under acidic conditions can be complex, sometimes proceeding with SN1-like character where the nucleophile attacks the more substituted carbon. openstax.org A similar complexity can be anticipated for substituted azetidinones. For 4-arylazetidin-2-ones, cleavage can occur at either the C-N bond or the C-C bond adjacent to the carbonyl group, leading to different products. The specific outcome depends on the reaction conditions and the nature of the nucleophile present. For instance, acid-catalyzed hydrolysis typically leads to the formation of a β-amino acid.

The most common ring-opening reactions of β-lactams are initiated by nucleophilic attack on the strained amide carbonyl carbon. nih.gov This process involves the formation of a tetrahedral intermediate, which then collapses, leading to the cleavage of the C-N bond and opening of the ring. rsc.org

Hydrolysis : In the presence of water or hydroxide ions, the β-lactam ring is hydrolyzed to the corresponding β-amino acid. The base-catalyzed pathway involves the direct attack of a hydroxide ion on the carbonyl carbon. nih.gov The rate of hydrolysis is significantly influenced by the ring strain. globalresearchonline.net

Aminolysis/Ammonolysis : Reaction with amines (aminolysis) or ammonia (ammonolysis) leads to the formation of β-amino amides. This reaction is crucial for understanding how β-lactam antibiotics acylate bacterial transpeptidases, which is the basis of their antibacterial activity. The mechanism is analogous to hydrolysis, with the amine acting as the nucleophile. rsc.org

The general mechanism involves the nucleophilic attack on the carbonyl carbon, followed by the collapse of the tetrahedral intermediate and cleavage of the endocyclic C-N bond. rsc.org

While palladium catalysis is extensively used in C-N and C-C bond formation, its application in the direct cleavage of the azetidinone ring is less common but mechanistically plausible. Drawing analogies from palladium-catalyzed ring-opening of other strained heterocycles like aziridines, a potential mechanism can be proposed. acs.org

Such a reaction would likely initiate with the oxidative addition of a Pd(0) catalyst into one of the strained C-N or C-C bonds of the azetidinone ring. For a 4-arylazetidin-2-one, cleavage of the C2-C3 or C4-N bond could occur. The regioselectivity would be influenced by the electronic and steric properties of the substituents and the ligands on the palladium catalyst. Following oxidative addition, the resulting palladacycle intermediate could undergo various transformations, such as reductive elimination or reaction with other coupling partners, leading to a variety of ring-opened products. For instance, palladium-catalyzed C-H amidation has been used as a method to synthesize β-lactams, showcasing palladium's ability to interact with these systems. nsf.gov While targeted cleavage is not a standard reaction, palladium has been shown to catalyze C-N and C-S bond cleavage in other contexts, suggesting its potential for similar reactivity with the β-lactam ring under specific conditions. semanticscholar.orgnih.gov

Influence of Aromatic Substitution (e.g., 2,5-Dimethylphenyl) on Reaction Kinetics and Selectivity

The substitution pattern on the aromatic rings of reactants in the synthesis of azetidin-2-ones, such as in the case of 4-(2,5-Dimethylphenyl)azetidin-2-one, plays a critical role in dictating the kinetics and stereochemical outcome of the reaction. The Staudinger cycloaddition, a prominent method for β-lactam synthesis, involves the reaction of a ketene with an imine. The electronic and steric properties of substituents on both reactants can significantly influence the reaction rate and the diastereoselectivity (cis/trans isomerism) of the resulting four-membered ring.

The reaction proceeds through a stepwise mechanism involving the formation of a zwitterionic intermediate. The stereoselectivity of the reaction is largely determined by the rate of ring closure of this intermediate versus its rate of isomerization. ubc.canih.gov Substituents that accelerate the direct ring closure tend to favor the formation of the cis-β-lactam, whereas substituents that slow down this step allow for isomerization of the intermediate, often leading to a preference for the trans product. organic-chemistry.orgacs.orgwikipedia.org

The 2,5-dimethylphenyl group on the imine introduces a combination of electronic and steric effects that influence the course of the Staudinger reaction.

Electronic Effects:

The two methyl groups on the phenyl ring are electron-donating. In the context of the Staudinger reaction, electron-donating substituents on the imine component generally slow down the rate of direct ring closure of the zwitterionic intermediate. organic-chemistry.org This is because they decrease the electrophilicity of the iminium carbon, making it less susceptible to nucleophilic attack by the enolate. This can lead to a higher proportion of the trans-β-lactam, as the intermediate has more time to isomerize to a more thermodynamically stable conformation before cyclization.

Steric Effects:

The methyl group at the ortho-position (position 2) of the phenyl ring introduces significant steric hindrance. This steric bulk can influence the initial approach of the ketene to the imine and can also affect the conformation of the zwitterionic intermediate. The steric clash may disfavor certain transition states, thereby influencing the diastereoselectivity of the reaction. For instance, the Thorpe-Ingold effect suggests that bulky substituents can alter bond angles and reaction rates. In some cases, steric hindrance from ortho-substituents can surprisingly promote the formation of the cis-product by forcing a conformation that leads to faster ring closure, despite the general electronic trend. nih.gov

Combined Influence on Reaction Kinetics and Selectivity:

The interplay of the electron-donating nature of the two methyl groups and the steric hindrance from the ortho-methyl group in the 2,5-dimethylphenyl substituent makes predicting the precise kinetic and stereochemical outcomes complex. While the electronic effect would suggest a slower reaction and a preference for the trans-product, the steric effect could either reinforce or counteract this trend.

Detailed research findings on the specific influence of the 2,5-dimethylphenyl group are not extensively documented in publicly available literature. However, based on the general principles of the Staudinger reaction, we can construct a hypothetical data table to illustrate the potential effects of this substitution pattern compared to other substituents on the kinetics and diastereoselectivity of β-lactam formation.

Table 1: Illustrative Kinetic and Selectivity Data for the Staudinger Reaction of Various Substituted Imines with a Generic Ketene

| Aromatic Substituent (R) on Imine | Relative Reaction Rate (krel) | Diastereomeric Ratio (cis:trans) | Plausible Rationale |

|---|---|---|---|

| Phenyl | 1.00 | 70:30 | Baseline for comparison. |

| 4-Methoxyphenyl | 0.85 | 60:40 | Electron-donating group slows the reaction and slightly favors the trans isomer. |

| 4-Nitrophenyl | 1.50 | 85:15 | Electron-withdrawing group accelerates the reaction and strongly favors the cis isomer. |

| 2-Methylphenyl | 0.70 | 75:25 | Steric hindrance from the ortho-methyl group slows the reaction but may favor a cis-directing conformation. |

| 2,5-Dimethylphenyl | 0.65 | 65:35 | Combined electron-donating and steric effects likely slow the reaction. The diastereoselectivity is a balance between these competing factors. |

Note: The data presented in this table is illustrative and intended to demonstrate the expected trends based on established principles of physical organic chemistry. Actual experimental values may vary.

Advanced Structural Characterization and Conformational Analysis of 4 2,5 Dimethylphenyl Azetidin 2 One

X-ray Crystallography for Monocyclic Azetidinone Systems

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This method is indispensable for unambiguously establishing the molecular structure, conformation, and intermolecular interactions of monocyclic β-lactam systems. nih.gov The process involves crystallizing the compound of interest, collecting diffraction data, and refining a structural model. nih.gov

Determination of Crystal Structures and Unit Cell Parameters

The foundational step in an X-ray crystallographic study is the growth of a suitable single crystal, which can be challenging but is crucial for obtaining high-quality diffraction data. nih.gov Once a crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to determine the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit in the crystal lattice—and the space group, which describes the symmetry of the crystal. nih.gov

While specific crystallographic data for 4-(2,5-dimethylphenyl)azetidin-2-one is not publicly documented, analysis of related monocyclic azetidin-2-one (B1220530) structures provides expected values. For instance, substituted 1-aryl-azetidin-2-ones have been shown to crystallize in various systems, including monoclinic and orthorhombic. iucr.org The unit cell parameters are highly dependent on the specific substituents and the resulting crystal packing.

Table 1: Representative Crystal Data for a Substituted Monocyclic Azetidin-2-one Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.87 |

| b (Å) | 15.45 |

| c (Å) | 11.23 |

| α (°) | 90 |

| β (°) | 105.6 |

| γ (°) | 90 |

| Volume (ų) | 1645 |

| Z (molecules/unit cell) | 4 |

Note: Data is representative of a related 4-aryl-azetidin-2-one structure for illustrative purposes. nih.goviucr.org

Analysis of Azetidinone Ring Conformation and Bond Geometries

The four-membered β-lactam ring is the core structural feature of azetidin-2-ones. jmchemsci.com Due to ring strain, this ring is not perfectly planar. iucr.org X-ray analysis allows for the precise measurement of bond lengths, bond angles, and torsion angles, which define the ring's conformation. In many monocyclic β-lactams, the ring exhibits a slight puckering. iucr.org The degree of this puckering and the relative orientation of substituents are critical for understanding the molecule's reactivity and potential biological activity. researchgate.netnih.gov

The bond between the nitrogen atom and the carbonyl carbon (N1-C2) is typically shorter than a standard C-N single bond, indicating some degree of amide resonance. The C2=O bond length is a key indicator of the carbonyl group's reactivity. The orientation of the 4-(2,5-dimethylphenyl) group relative to the azetidinone ring is also a crucial conformational feature, with studies on similar structures showing that the aryl substituent often adopts a pseudo-equatorial or pseudo-axial position to minimize steric hindrance. iucr.org

Table 2: Typical Bond Lengths and Angles for an Azetidin-2-one Ring

| Bond/Angle | Typical Value |

|---|---|

| N1–C2 (Å) | 1.35 - 1.39 |

| C2–C3 (Å) | 1.52 - 1.56 |

| C3–C4 (Å) | 1.53 - 1.57 |

| C4–N1 (Å) | 1.45 - 1.49 |

| C2=O (Å) | 1.19 - 1.22 |

| ∠N1-C2-C3 (°) | ~91 |

| ∠C2-C3-C4 (°) | ~87 |

| ∠C3-C4-N1 (°) | ~88 |

| ∠C4-N1-C2 (°) | ~93 |

Note: Values are generalized from studies on various monocyclic β-lactams. iucr.orgresearchgate.net

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. rsc.orgnih.gov For azetidin-2-one derivatives, hydrogen bonding is a dominant interaction, particularly involving the amide N-H proton and the carbonyl oxygen (C=O). iucr.org This often leads to the formation of dimers or extended chains. In the case of 4-(2,5-dimethylphenyl)azetidin-2-one, N-H···O=C hydrogen bonds are expected to be a primary motif.

In addition to classical hydrogen bonds, weaker interactions such as C-H···O and π-π stacking interactions between the aromatic rings can play a significant role in stabilizing the crystal structure. nsf.govnih.gov The specific arrangement of molecules influences the crystal's physical properties, such as its melting point and solubility. The analysis of these packing motifs provides a deeper understanding of the supramolecular chemistry of the compound. iucr.org

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide essential information that complements crystallographic data, offering insights into molecular structure, bonding, and dynamics, often in the solution phase. researchgate.netrims.gov.bw

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Assignment

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. researchgate.netresearchgate.net Both ¹H and ¹³C NMR are routinely used to confirm the connectivity and chemical environment of atoms in azetidin-2-one derivatives. researchgate.net

In the ¹H NMR spectrum of 4-(2,5-dimethylphenyl)azetidin-2-one, the protons on the β-lactam ring (at C3 and C4) would appear as a characteristic set of signals. The proton at C4, being adjacent to the aromatic ring, would typically resonate as a doublet of doublets, with its chemical shift and coupling constants providing information about its stereochemical relationship with the C3 protons. The two protons at C3 would be diastereotopic and are expected to show distinct signals, each coupled to the C4 proton and to each other (geminal coupling). The aromatic protons of the dimethylphenyl group and the two methyl groups would also give rise to characteristic signals in the aromatic and aliphatic regions of the spectrum, respectively. mdpi.comrsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-(2,5-Dimethylphenyl)azetidin-2-one

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 (C=O) | - | 165 - 175 |

| C3 (-CH₂-) | 2.8 - 3.5 | 40 - 50 |

| C4 (-CH-) | 4.5 - 5.5 | 55 - 65 |

| N-H | 7.5 - 8.5 | - |

| Aromatic C | - | 125 - 140 |

| Aromatic H | 7.0 - 7.5 | - |

| Methyl (-CH₃) | 2.2 - 2.4 | 19 - 22 |

Note: These are estimated chemical shift ranges based on data from analogous structures. researchgate.netmdpi.comceon.rs

Vibrational Spectroscopy (Infrared, Raman) for Characteristic Functional Group Signatures

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups within a molecule by probing their vibrational modes. nih.govoup.com For azetidin-2-ones, the most prominent and diagnostic absorption band in the IR spectrum is the stretching vibration of the β-lactam carbonyl group (νC=O). sciencescholar.us This band typically appears at a higher frequency (1730–1780 cm⁻¹) compared to that of less strained amides or lactams (e.g., pyrrolidinones, ~1700 cm⁻¹), a direct consequence of the four-membered ring's inherent strain. researchgate.net

Table 4: Key Vibrational Frequencies for Azetidin-2-one Systems

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| β-Lactam C=O | Stretch | 1730 - 1780 |

| N-H | Stretch | 3200 - 3400 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1350 - 1400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Note: Wavenumber ranges are based on published data for various β-lactam compounds. sciencescholar.usnih.govoup.comresearchgate.net

Biological Activities and Pharmacological Applications of 4 Arylazetidin 2 Ones: Mechanistic and Structure Activity Relationship Sar Perspectives

Enzyme Inhibition by Azetidinone Derivatives

The strained four-membered ring of the azetidin-2-one (B1220530) nucleus is a key structural feature that imparts a wide range of biological activities, primarily through the mechanism of enzyme inhibition. This scaffold is found in some of the most important antibiotic classes and has been explored for its potential to inhibit various other enzymes.

Inhibition of D,D-Transpeptidases (Penicillin-Binding Proteins)

The hallmark biological activity of many β-lactam compounds is the inhibition of bacterial D,D-transpeptidases, also known as penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. The β-lactam ring mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs. The strained amide bond in the β-lactam ring is susceptible to nucleophilic attack by a serine residue in the active site of the PBP. This leads to the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme and disrupting cell wall synthesis, which ultimately results in bacterial cell lysis. nih.govnih.govnih.govbiomolther.org The efficacy of β-lactam antibiotics is often compromised by bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the β-lactam ring. nih.govfrontiersin.org

Modulation of Cholinesterase Enzymes

Some derivatives of the azetidin-2-one scaffold have been investigated for their potential to inhibit cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, a strategy employed in the symptomatic treatment of Alzheimer's disease. While the β-lactam ring itself is not a classic pharmacophore for cholinesterase inhibition, synthetic modifications to the N1 and C4 positions of the azetidin-2-one ring can introduce functionalities that interact with the active site of these enzymes. nih.gov

Interactions with Histone Deacetylases (HDACs)

Recent research has identified 1,4-diarylazetidin-2-one derivatives as potential inhibitors of histone deacetylases (HDACs). nih.gov HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. Chiral 1,4-diarylazetidin-2-one-based hydroxamic acids have been designed as dual inhibitors of tubulin polymerization and HDACs, with some compounds showing potent inhibitory activities against HDAC1 and HDAC8. nih.gov The azetidin-2-one scaffold in these molecules serves as a central core to which a zinc-binding group (like hydroxamic acid) and a cap group that interacts with the surface of the enzyme are attached.

Inhibition of Enoyl-Acyl Carrier Protein Reductase

Enoyl-acyl carrier protein reductase (ENR) is an essential enzyme in the bacterial fatty acid synthesis II (FASII) pathway and is a validated target for antibacterial drug discovery. nih.govontosight.aiwikipedia.orgnih.gov While β-lactams are not the most common class of ENR inhibitors, the exploration of diverse chemical scaffolds for this target is an active area of research. The inhibition of ENR disrupts the synthesis of fatty acids, which are vital components of bacterial cell membranes. High-throughput screening has identified various chemical classes that can inhibit this enzyme.

Targets in Cholesterol Absorption Inhibition (e.g., NPC1L1, ACAT)

A significant area of investigation for 4-arylazetidin-2-one derivatives is their role as cholesterol absorption inhibitors. The primary target in this context is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a transmembrane protein crucial for the uptake of dietary and biliary cholesterol in the small intestine. patsnap.comresearchgate.netnih.govresearchgate.netnih.gov Ezetimibe, a well-known cholesterol absorption inhibitor, features a 4-arylazetidin-2-one core. It is believed to bind to NPC1L1, preventing the internalization of the NPC1L1-cholesterol complex and thereby reducing cholesterol absorption. biorxiv.org

Another enzyme implicated in cholesterol metabolism is Acyl-CoA:cholesterol acyltransferase (ACAT), which is responsible for the intracellular esterification of cholesterol. While some early azetidinone-based cholesterol absorption inhibitors were initially investigated as ACAT inhibitors, their primary mechanism of action is now understood to be through NPC1L1 inhibition.

Structure-Activity Relationship (SAR) Studies for 4-Arylazetidin-2-ones

The biological activity of 4-arylazetidin-2-ones is highly dependent on the nature and position of substituents on the azetidinone ring and the aryl moieties.

For cholesterol absorption inhibition targeting NPC1L1, SAR studies have revealed several key features:

Aryl group at C4: An aryl group at this position is essential for activity. Substitutions on this aryl ring, particularly at the para-position with polar groups like hydroxyl or ether functionalities, are generally favorable.

N1-substituent: An aryl group on the nitrogen atom of the lactam is also crucial for activity and can tolerate a variety of substitutions.

Stereochemistry: The stereochemistry at the C3 and C4 positions of the azetidin-2-one ring can significantly influence potency.

In the context of HDAC inhibition , the 1,4-diarylazetidin-2-one scaffold serves as a rigid core. The SAR is dictated by:

Zinc-Binding Group (ZBG): A group capable of chelating the zinc ion in the HDAC active site, such as a hydroxamic acid, is typically attached to the scaffold.

Linker: The length and nature of the linker connecting the ZBG to the azetidinone core can affect potency and isoform selectivity.

Cap Group: The aryl groups at the N1 and C4 positions act as the cap group, interacting with the rim of the active site. The substitution pattern on these rings influences binding affinity and selectivity. nih.gov

For traditional antibacterial activity via PBP inhibition, the reactivity of the β-lactam ring is paramount. Substituents can influence this reactivity and also affect the compound's ability to penetrate the bacterial cell wall and its stability against β-lactamases.

Below are interactive data tables summarizing the general SAR findings for 4-arylazetidin-2-ones as cholesterol absorption inhibitors and HDAC inhibitors.

Table 1: General Structure-Activity Relationships of 4-Arylazetidin-2-ones as Cholesterol Absorption Inhibitors (NPC1L1 Target)

| Position | Substituent/Feature | Effect on Activity |

| C4-Aryl | Presence of an aryl group | Essential |

| C4-Aryl | para-substitution (e.g., -OH, -OCH3) | Generally enhances activity |

| N1-Aryl | Presence of an aryl group | Essential |

| N1-Aryl | Various substitutions | Tolerated |

| C3 | Side chain | Influences potency |

| - | Stereochemistry | Can be critical for potency |

Table 2: General Structure-Activity Relationships of 1,4-Diarylazetidin-2-one-based HDAC Inhibitors

| Component | Feature | Role in Activity |

| Scaffold | 1,4-Diarylazetidin-2-one | Rigid core for positioning other groups |

| Zinc-Binding Group | e.g., Hydroxamic acid | Essential for chelating active site zinc |

| Linker | Connects ZBG to scaffold | Influences potency and selectivity |

| Cap Group | N1- and C4-Aryl groups | Interacts with the surface of the enzyme active site |

Influence of Substituents on Azetidinone Ring Stability and Reactivity in Biological Contexts

The biological activity of azetidin-2-ones is intrinsically linked to the chemical reactivity of the β-lactam ring. This four-membered ring possesses significant angle strain, which makes the amide bond within it highly susceptible to nucleophilic attack. globalresearchonline.net This inherent strain increases the electrophilicity of the carbonyl carbon, a key feature for its interaction with biological targets. globalresearchonline.net The reactivity of this ring can be further modulated by the presence of various substituents.

Role of the Aryl Moiety (e.g., 2,5-Dimethylphenyl) on Biological Interactions and Potency

The aryl group at the C-4 position is a crucial determinant of the pharmacological profile of 4-arylazetidin-2-ones. The 2,5-dimethylphenyl moiety, in particular, is a recognized scaffold in the development of antimicrobial agents. nih.gov This structural feature is present in various compounds that exhibit a broad spectrum of activity against bacteria, fungi, and viruses. nih.gov Its inclusion in novel therapeutic candidates is often explored for targeting multidrug-resistant pathogens. nih.gov For example, the antibacterial agent linezolid (B1675486) and antifungal echinocandins contain scaffolds related to the 2,5-dimethylphenyl group, highlighting its importance in medicinal chemistry. nih.gov The hydrophobic nature of the aryl group can facilitate binding to the active sites of target enzymes, such as the transpeptidases involved in bacterial cell wall synthesis. mdpi.com

Stereochemical Aspects of Biological Activity and Receptor Binding

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the biological activity of 4-arylazetidin-2-ones. These molecules can exist as different stereoisomers, including cis and trans diastereomers and enantiomers, which can exhibit markedly different pharmacological effects. The synthesis of β-lactams, such as through the Staudinger reaction, can be stereoselective, often yielding a specific isomer like the trans product. mdpi.commdpi.com

The specific spatial orientation of the substituents on the azetidinone ring dictates how the molecule interacts with its biological target. Pure enantiomers of chiral compounds often display significant differences in their pharmacological activity and binding affinity to receptors. nih.gov This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact preferentially with one stereoisomer over another. Therefore, controlling the stereochemistry during synthesis is essential for producing a pharmacologically active compound and understanding its interaction with biological targets. nih.gov

Mechanistic Insights into Antimicrobial Activity

The antimicrobial properties of 4-arylazetidin-2-ones are primarily attributed to their ability to interfere with the synthesis of the bacterial cell wall, a structure essential for bacterial survival.

Disruption of Bacterial Cell Wall Synthesis and Transpeptidase Inhibition

The primary mechanism of antimicrobial action for β-lactam compounds, including 4-arylazetidin-2-ones, is the inhibition of bacterial cell wall biosynthesis. globalresearchonline.net The main component of the bacterial cell wall is peptidoglycan, a polymer of sugars and amino acids that forms a protective mesh-like layer. The final step in peptidoglycan synthesis involves the cross-linking of peptide chains, a reaction catalyzed by a group of enzymes known as transpeptidases, which are also called penicillin-binding proteins (PBPs). qub.ac.uk

The strained β-lactam ring of the azetidinone structure mimics the D-alanyl-D-alanine terminal of the peptidoglycan precursor peptides. This structural similarity allows the azetidinone to bind to the active site of the transpeptidase. The nucleophilic serine residue in the enzyme's active site attacks the highly reactive carbonyl carbon of the β-lactam ring. qub.ac.uk This results in the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme. qub.ac.uk The inhibition of transpeptidase activity prevents the formation of peptidoglycan cross-links, leading to a weakened cell wall. qub.ac.ukmicrobenotes.com Consequently, the bacterium cannot withstand the internal osmotic pressure and undergoes lysis, resulting in cell death. microbenotes.com

Differential Mechanisms Against Gram-Positive and Gram-Negative Strains

The effectiveness of 4-arylazetidin-2-ones can differ significantly between Gram-positive and Gram-negative bacteria due to fundamental differences in their cell wall architecture. Gram-positive bacteria possess a thick, exposed layer of peptidoglycan, which is readily accessible to β-lactam antibiotics.

In contrast, Gram-negative bacteria have a more complex cell envelope. Their thin peptidoglycan layer is located in the periplasmic space, sandwiched between the inner cytoplasmic membrane and a formidable outer membrane. This outer membrane is composed of lipopolysaccharides and acts as a highly selective permeability barrier, preventing many antibiotic molecules from reaching their PBP targets in the periplasm. This is a primary reason why many β-lactam antibiotics are more effective against Gram-positive bacteria than Gram-negative strains. Overcoming this outer membrane barrier is a significant challenge in the development of broad-spectrum antibiotics targeting Gram-negative pathogens. nih.govmdpi.com

Mechanisms of Action in Anticancer Research

Beyond their antimicrobial effects, azetidin-2-one derivatives have emerged as promising candidates in anticancer research, operating through distinct mechanisms of action that disrupt cancer cell proliferation and survival.

One major anticancer mechanism involves the disruption of microtubule dynamics. Certain 3-fluoro substituted β-lactams, designed as analogues of the natural tubulin-targeting agent combretastatin (B1194345) A-4, have shown potent anticancer activity. nih.gov These compounds act by inhibiting the polymerization of tubulin, the protein subunit of microtubules. nih.gov Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on tubulin, these azetidinone derivatives prevent the formation of functional microtubules, leading to cell cycle arrest and the induction of apoptosis (programmed cell death). nih.gov

Another potential mechanism of anticancer activity for this class of compounds is the inhibition of matrix metalloproteinases (MMPs). nih.gov Specifically, certain 4-alkylidene-azetidin-2-ones have been identified as inhibitors of gelatinases MMP-2 and MMP-9. nih.gov These enzymes are crucial for the degradation of the extracellular matrix, a process that is heavily involved in tumor invasion, metastasis, and angiogenesis (the formation of new blood vessels that supply the tumor). nih.gov By inhibiting these key enzymes, these β-lactam derivatives can potentially curb the spread and growth of cancer. nih.gov

The table below summarizes the cytotoxic activity of some representative fluoro-substituted β-lactam compounds against various human cancer cell lines.

| Compound | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 | Breast (ER+) | 0.075 | nih.gov |

| 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | Hs578T | Breast (Triple-Negative) | 0.033 | nih.gov |

| 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 | Breast (ER+) | 0.095 | nih.gov |

| 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MDA-MB-231 | Breast (Triple-Negative) | 0.620 | nih.gov |

Pathways Leading to Cytotoxic Effects in Cancer Cell Lines

Similarly, the scientific literature lacks specific information on the cytotoxic effects and associated molecular pathways of 4-(2,5-Dimethylphenyl)azetidin-2-one in cancer cell lines. While various 1,4-diarylazetidin-2-one derivatives have been synthesized and evaluated for their cytotoxic potential against different cancer cell lines, this specific compound has not been a subject of these investigations. nih.gov Consequently, there are no detailed research findings or data tables, such as IC50 or GI50 values, to report for 4-(2,5-Dimethylphenyl)azetidin-2-one.

Emerging Research Directions and Future Perspectives in 4 Arylazetidin 2 One Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency, Atom Economy, and Stereoselectivity

The construction of the strained azetidin-2-one (B1220530) ring has been a long-standing challenge for synthetic chemists. The Staudinger [2+2] cycloaddition, first discovered in 1907, remains the most prevalent and versatile method for synthesizing these β-lactam structures. mdpi.com This reaction involves the cycloaddition of a ketene (B1206846) with an imine. researchgate.net Modern advancements, however, have focused on refining this classic method to improve its efficiency, reduce waste (enhance atom economy), and, crucially, control the three-dimensional arrangement of atoms (stereoselectivity).

Recent strategies often involve the in situ generation of highly reactive ketenes from precursors like acyl chlorides in the presence of a tertiary amine. mdpi.com This approach avoids the isolation of unstable ketenes and allows for a one-pot synthesis. mdpi.com To address the critical aspect of stereoselectivity, significant research has been invested in catalyst-controlled reactions. For instance, cis-azetidin-2-ones have been selectively prepared through oxidative cross-condensation of amines followed by a [2+2] cycloaddition, a process where the catalyst plays a key role in determining the product's geometry. mdpi.com Furthermore, the use of chiral auxiliaries or enantiopure reactants has enabled the synthesis of optically active β-lactams with high stereoselectivity. mdpi.com

Beyond the Staudinger reaction, other innovative methods are being explored. These include amine-catalyzed cycloadditions, photocycloadditions of imines and alkenes, and ring contraction or expansion rearrangements. magtech.com.cn The goal of these new methodologies is to provide alternative pathways to the azetidinone core that may be more suitable for specific substitutions or offer improved yields and environmental compatibility.

Table 1: Overview of Modern Synthetic Approaches to 4-Arylazetidin-2-ones

| Method | Description | Key Advantages |

|---|---|---|

| Catalytic Staudinger Cycloaddition | A [2+2] reaction between an imine and a ketene, often generated in situ, using a catalyst to control stereochemistry. mdpi.com | High versatility, good yields, potential for high stereocontrol. mdpi.com |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction, significantly reducing reaction times for cycloaddition. mdpi.com | Rapid synthesis, improved efficiency. |

| Photocycloaddition | A [2+2] cycloaddition reaction between imines and alkenes induced by light. magtech.com.cnresearchgate.net | Convergent approach, suitable for specific substrates. researchgate.net |

| Ring Expansion/Contraction | Formation of the azetidinone ring by expanding a three-membered ring (e.g., aziridine) or contracting a five-membered one. magtech.com.cn | Provides access to unique substitution patterns. |

Integration of Advanced Computational and Experimental Approaches in Drug Discovery Pipelines for Azetidinones

The journey of a potential drug molecule from concept to clinic is long and arduous. To streamline this process for azetidinone derivatives, researchers are increasingly integrating sophisticated computational tools with traditional experimental work. This synergy allows for a more rational and targeted approach to drug design, saving both time and resources.

Molecular docking is a primary computational technique used in this field. It involves simulating the interaction between a synthesized azetidinone derivative and its potential biological target, such as a bacterial enzyme or a cancer-related protein. benthamdirect.comresearchgate.net These simulations can predict the binding affinity and orientation of the molecule within the target's active site, providing crucial insights into its potential efficacy. benthamdirect.com The results from docking studies help chemists decide which molecular structures are most promising and should be prioritized for synthesis and laboratory testing. researchgate.net

Another powerful tool is the development of Quantitative Structure-Activity Relationship (QSAR) models. ptfarm.plnih.gov QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ptfarm.pl By analyzing how variations in the structure (e.g., adding different substituent groups) affect the compound's potency, researchers can build predictive models. ptfarm.plnih.gov These models are highly effective for understanding the structural basis of biological activity and for estimating the properties of new, unsynthesized compounds, thereby guiding the design of more potent analogues. ptfarm.pl The typical pipeline involves synthesizing a library of compounds, testing their biological activity in vitro, and then using that data to build and validate a QSAR model for the next round of drug design. nih.gov

Exploration of New Biological Targets and Unconventional Therapeutic Areas for Azetidinone Derivatives

While the β-lactam ring is synonymous with antibiotics that inhibit bacterial cell wall synthesis, the therapeutic potential of the azetidinone scaffold extends far beyond this initial application. researchgate.netderpharmachemica.com Modern research has revealed that these compounds can interact with a wide array of biological targets, opening up new avenues for treating a diverse range of diseases. iscience.inresearchgate.netnih.gov

Numerous studies have highlighted the efficacy of azetidinone derivatives as potent enzyme inhibitors. researchgate.netnih.gov They have been shown to inhibit various serine proteases, including human leukocyte elastase, tryptase, and chymase, which are implicated in inflammatory diseases. researchgate.netnih.gov Other key enzyme targets include thrombin (involved in blood coagulation) and the protease of the human cytomegalovirus. researchgate.netnih.gov

This expanded activity profile has positioned azetidinones as promising candidates in several unconventional therapeutic areas. Research has demonstrated their potential as anticancer, antifungal, antitubercular, antiviral, anti-inflammatory, and antidiabetic agents. iscience.inresearchgate.netnih.gov A particularly notable recent development is the design of novel azetidine-based compounds that act as potent, irreversible inhibitors of Signal Transducer and Activator of Transcription 3 (Stat3), a key therapeutic target for cancers such as triple-negative breast cancer. nih.gov

Table 2: Selected Non-Antibiotic Biological Activities of Azetidinone Derivatives

| Therapeutic Area | Biological Target/Mechanism |

|---|---|

| Anticancer | Inhibition of enzymes like STAT3; antiproliferative effects. nih.govnih.gov |

| Anti-inflammatory | Inhibition of serine proteases such as human leukocyte elastase, chymase, and tryptase. researchgate.netnih.gov |

| Antiviral / Anti-HIV | Inhibition of viral enzymes like human cytomegalovirus protease. researchgate.netnih.gov |

| Antitubercular | Activity against Mycobacterium tuberculosis. researchgate.netijsr.net |

| Antidiabetic | Potential hypoglycemic effects. nih.goviipseries.org |

| Cholesterol Absorption Inhibition | Ezetimibe is a well-known drug with an azetidinone core that inhibits cholesterol absorption. researchgate.netnih.gov |

Design and Synthesis of Hybrid Molecules Incorporating the Azetidinone Scaffold for Multi-Target Action

A cutting-edge strategy in modern drug discovery is the creation of hybrid molecules, where two or more distinct pharmacophores (active molecular units) are combined into a single chemical entity. koreascience.krijpsr.com This approach is being vigorously applied to the azetidinone scaffold to design novel drugs with multi-target capabilities, potentially leading to synergistic therapeutic effects and the ability to overcome drug resistance. mdpi.comnih.gov

The core idea is to leverage the proven biological activity of the β-lactam ring and combine it with another well-established heterocyclic scaffold known for a different, complementary activity. koreascience.krtandfonline.com For example, researchers have successfully synthesized hybrids of azetidinone linked to quinoline (B57606) and thiazole (B1198619) moieties to create new antimicrobial agents. tandfonline.com Other successful combinations include linking the azetidinone core with azoles, coumarins, and indoles. mdpi.comderpharmachemica.comnih.gov

The synthesis of these hybrid molecules often utilizes efficient chemical strategies like click chemistry or multicomponent reactions. nih.gov The resulting compounds are designed to interact with multiple biological targets simultaneously. This multi-target action is particularly valuable in combating complex diseases like cancer or infectious diseases caused by multidrug-resistant pathogens. ijpsr.comnih.gov By hitting multiple pathways at once, these hybrid molecules can offer improved efficacy and a lower likelihood of resistance development. ijpsr.com

Table 3: Examples of Azetidinone-Based Hybrid Molecules

| Hybrid Scaffold | Combined Pharmacophore | Potential Therapeutic Application |

|---|---|---|

| Azetidinone-Thiazole | Thiazole | Antimicrobial, Anticancer. koreascience.krtandfonline.com |

| Azetidinone-Quinoline | Quinoline | Antimicrobial. tandfonline.com |

| Azetidinone-Azole | Triazole, Tetrazole | Antimicrobial (antibacterial, antifungal). nih.gov |

| Azetidinone-Coumarin | Coumarin | Antimicrobial. derpharmachemica.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.